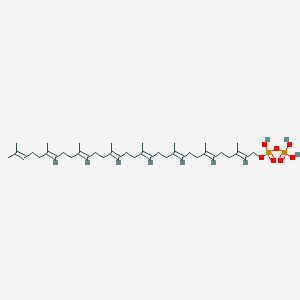

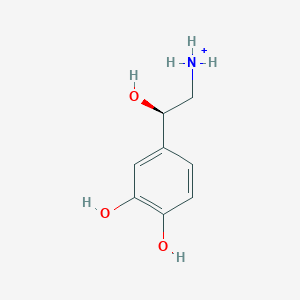

(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethanaminium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(R)-noradrenaline(1+) is an organic cation that is the conjugate acid of (R)-noradrenaline, obtained by protonation of the priamry amino group; major species at pH 7.3. It has a role as a human metabolite. It is an organic cation and an ammonium ion derivative. It is a conjugate acid of a (R)-noradrenaline.

Precursor of epinephrine that is secreted by the ADRENAL MEDULLA and is a widespread central and autonomic neurotransmitter. Norepinephrine is the principal transmitter of most postganglionic sympathetic fibers, and of the diffuse projection system in the brain that arises from the LOCUS CERULEUS. It is also found in plants and is used pharmacologically as a sympathomimetic.

Scientific Research Applications

Crystal Structure Characterization

- (2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethanaminium has been characterized in various crystallographic studies. It forms extensive intra- and intermolecular hydrogen bonds, leading to a stabilized three-dimensional network. This compound also exhibits weak π–π stacking interactions, contributing further to the stability of its crystal structure (Sajid et al., 2005).

- In another study, it was part of a title compound where its cations and anions are linked in a complex three-dimensional framework by strong hydrogen bonds, forming various ring and chain patterns (Guzei et al., 2010).

Material Synthesis and Catalysis

- Basic ionic liquids containing this compound have been used as catalysts in the mild and environmentally friendly synthesis of complex organic compounds, indicating its potential in green chemistry applications (Shaterian & Mohammadnia, 2015).

Biological Applications and Pharmacology

- Derivatives and related compounds of this compound have been studied for their strong antioxidant, antiproliferative, apoptotic activities, and anti-inflammatory properties. These studies highlight its potential in the prevention and therapy of cancer and other chronic degenerative diseases (Bernini et al., 2015).

Molecular Interaction and Network Formation

- This compound has been part of studies where its interactions with other molecules lead to the formation of intricate network structures. Such studies are fundamental in understanding the material's properties and potential applications in designing new molecular structures (Yin et al., 2010).

Properties

Molecular Formula |

C8H12NO3+ |

|---|---|

Molecular Weight |

170.19 g/mol |

IUPAC Name |

[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]azanium |

InChI |

InChI=1S/C8H11NO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,10-12H,4,9H2/p+1/t8-/m0/s1 |

InChI Key |

SFLSHLFXELFNJZ-QMMMGPOBSA-O |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H](C[NH3+])O)O)O |

SMILES |

C1=CC(=C(C=C1C(C[NH3+])O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C(C[NH3+])O)O)O |

Synonyms |

Arterenol Levarterenol Levonor Levonorepinephrine Levophed Levophed Bitartrate Noradrénaline tartrate renaudin Noradrenaline Noradrenaline Bitartrate Norepinephrin d-Tartrate (1:1) Norepinephrine Norepinephrine Bitartrate Norepinephrine d-Tartrate (1:1) Norepinephrine Hydrochloride Norepinephrine Hydrochloride, (+)-Isomer Norepinephrine Hydrochloride, (+,-)-Isomer Norepinephrine l-Tartrate (1:1) Norepinephrine l-Tartrate (1:1), (+,-)-Isomer Norepinephrine l-Tartrate (1:1), Monohydrate Norepinephrine l-Tartrate (1:1), Monohydrate, (+)-Isomer Norepinephrine l-Tartrate (1:2) Norepinephrine l-Tartrate, (+)-Isomer Norepinephrine, (+)-Isomer Norepinephrine, (+,-)-Isome |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[(E)-but-2-enoxy]methyl]-2-chloro-N-(2,6-diethylphenyl)acetamide](/img/structure/B1233263.png)

![(3S)-2-(2-chloro-1-oxoethyl)-1,1-dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester](/img/structure/B1233264.png)

![(2S)-2-[[(2S)-2-[(2S,3R)-2-[(2-amino-3-mercaptopropyl)amino]-3-methylpentoxy]-1-oxo-3-phenylpropyl]amino]-4-methylsulfonylbutanoic acid propan-2-yl ester](/img/structure/B1233267.png)

![2-chloro-5-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]benzoic acid](/img/structure/B1233276.png)

![(1S,9R)-1,11-dimethyl-11-azatricyclo[7.4.1.02,7]tetradeca-2(7),3,5-trien-4-ol;hydrobromide](/img/structure/B1233278.png)

![4-Oxo-3-phenyl-1-phthalazinecarboxylic acid [2-[(1,1-dioxo-3-thiolanyl)amino]-2-oxoethyl] ester](/img/structure/B1233284.png)